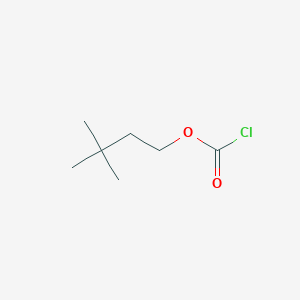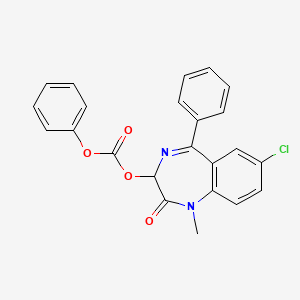
1H-1,4-Benzodiazepine, carbonic acid deriv. (ZCI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) is a compound belonging to the benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are commonly used as tranquilizers, sedatives, and anticonvulsants. The carbonic acid derivative of 1H-1,4-benzodiazepine adds a unique functional group to the core structure, potentially enhancing its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-benzodiazepine derivatives typically involves the formation of the benzodiazepine ring system through various cyclization reactions. One efficient method reported involves a one-pot synthesis via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This method uses a Pd-catalyzed carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation under mild conditions to yield the benzodiazepine derivative.
Industrial Production Methods: Industrial production of benzodiazepine derivatives often employs continuous flow synthesis platforms, which allow for the efficient and scalable production of these compounds. This method ensures high yields and consistent quality of the final product .
化学反応の分析
Types of Reactions: 1H-1,4-Benzodiazepine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives with altered pharmacological properties .
科学的研究の応用
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-1,4-benzodiazepine derivatives involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The carbonic acid derivative may interact with additional molecular targets, potentially offering unique therapeutic benefits .
類似化合物との比較
Chlordiazepoxide: The first benzodiazepine discovered, used as a tranquilizer.
Uniqueness: 1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) stands out due to its unique functional group, which may enhance its pharmacological profile compared to other benzodiazepines. This derivative may offer improved efficacy, reduced side effects, or novel therapeutic applications .
特性
分子式 |
C23H17ClN2O4 |
|---|---|
分子量 |
420.8 g/mol |
IUPAC名 |
(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) phenyl carbonate |
InChI |
InChI=1S/C23H17ClN2O4/c1-26-19-13-12-16(24)14-18(19)20(15-8-4-2-5-9-15)25-21(22(26)27)30-23(28)29-17-10-6-3-7-11-17/h2-14,21H,1H3 |
InChIキー |
ZNXDFWSVYDSSGC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


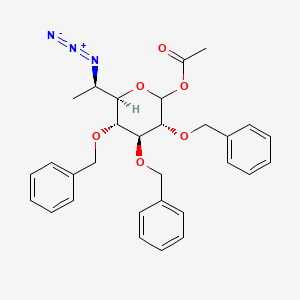
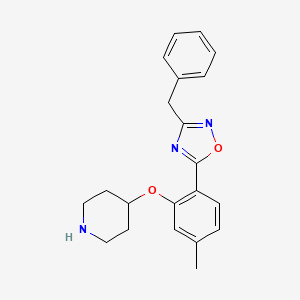
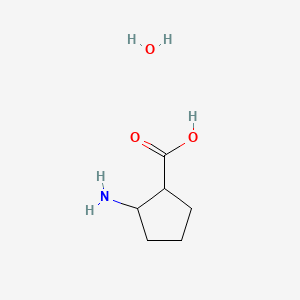
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
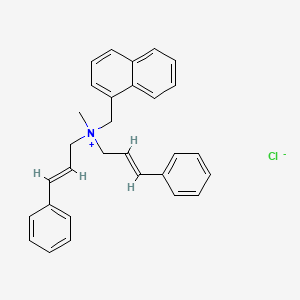
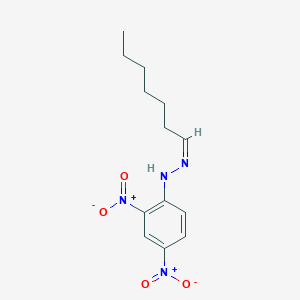
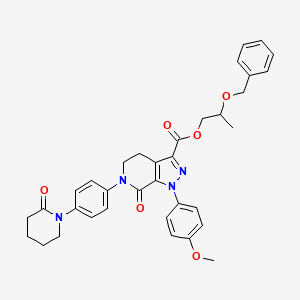
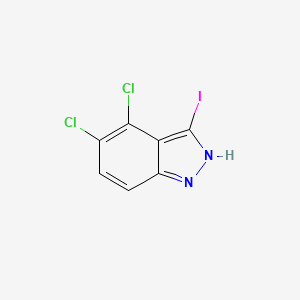
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)

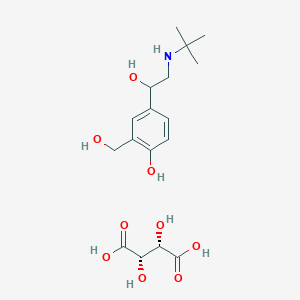
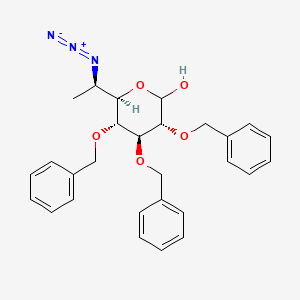
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
